Lipophilicity Comparison: Methyl Ester vs. Ethyl Ester for ADME Predictions
Methyl 2-cyclohexyl-3-oxobutanoate exhibits a calculated LogP (XLogP3-AA) of 2.7, which is quantifiably lower than the LogP expected for its ethyl ester analog. This difference in lipophilicity directly impacts predicted absorption, distribution, metabolism, and excretion (ADME) properties, making the methyl ester a less lipophilic option for certain assay or formulation requirements [1].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | Ethyl 2-cyclohexyl-3-oxobutanoate (expected XLogP3-AA > 2.7) |
| Quantified Difference | Lower LogP for target compound. |
| Conditions | Computed property based on chemical structure (PubChem XLogP3-AA model). |
Why This Matters
This physicochemical difference is crucial for scientists requiring a less lipophilic building block for designing compounds with improved solubility or altered membrane permeability profiles.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2757994, Methyl 2-cyclohexyl-3-oxobutanoate. Retrieved April 22, 2026. View Source
